molecular formula C10H14S B8001139 2,4-Dimethylphenyl ethyl sulfide

2,4-Dimethylphenyl ethyl sulfide

Cat. No.: B8001139
M. Wt: 166.29 g/mol
InChI Key: CTNOKGFKOAQIFI-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a 2,4-dimethylphenyl ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl ethyl sulfide typically involves the reaction of 2,4-dimethylphenyl thiol with ethyl halides under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the ethyl halide, resulting in the formation of the sulfide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

2,4-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl ethyl sulfide depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    2,4-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    2,4-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.

    2,4-Dimethylphenyl butyl sulfide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 2,4-Dimethylphenyl ethyl sulfide is unique due to its specific combination of the 2,4-dimethylphenyl ring and the ethyl sulfide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-ethylsulfanyl-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNOKGFKOAQIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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